Cesium phosphate

Overview

Description

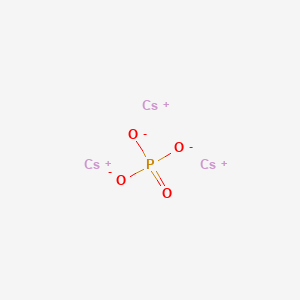

Cesium phosphate refers to any of several inorganic compounds with the formula CsP x . The most studied member is Cs3P7, which forms yellow crystals of tetragonal structure (P41 group), which turn brown when heated to 300 °C, and colorless when cooled with liquid nitrogen . The chemical formula of cesium phosphate is Cs3O4P .

Synthesis Analysis

Cesium phosphates with different Cs/P molar ratios were prepared by a solution evaporation method . Cesium phosphate was synthesized through the reaction of diammonium hydrogen phosphate [(NH4)2HPO4, 99.0%] with cesium carbonate (Cs2CO3, 98.0%) and cesium nitrate (CsNO3, 99.0%), respectively .

Molecular Structure Analysis

The structure of cesium phosphate could be satisfactorily indexed in the Pnma space group of the orthorhombic unit cell with: a = 9.2979 (4) Å, b = 8.7995 (2) Å, and c = 9.9402 (5) Å . The crystallites took shape as spherical particles and are characterized by size about 5–25 nm .

Chemical Reactions Analysis

The thermostability of Cs2CO3 and CsNO3 intimately affects the phase composition and phase transition during the heating process . The reaction of Cs2CO3 leads to the formation of Cs2O and CO2 .

Physical And Chemical Properties Analysis

Cesium phosphate forms yellow crystals of tetragonal structure . It turns brown when heated to 300 °C, and colorless when cooled with liquid nitrogen . The molecular formula of cesium phosphate is Cs3O4P, with an average mass of 493.688 Da and a monoisotopic mass of 493.669769 Da .

Scientific Research Applications

1. Radiocesium Monitoring and Remediation

Cesium phosphate has been utilized in radiocesium monitoring and remediation efforts. Research has focused on developing adsorbents such as ammonium molybdophosphate (AMP) supported on mesoporous silica for cesium pre-concentration/separation. This strategy is effective for radiological/nuclear event remediation or radiological monitoring, demonstrating high efficiency and selectivity in adsorbing cesium (Schneider et al., 2013).

2. Immobilization in Glass and Ceramic Matrices

Cesium phosphate is being studied for its potential in immobilizing cesium into iron phosphate glass and zirconium/magnesium phosphate composites. These materials can effectively contain cesium, particularly radioactive isotopes, within a stable matrix. This is crucial for managing and disposing of nuclear waste (Joseph et al., 2009); (Singh et al., 2004).

3. Selective Ion ExchangersCesium phosphate has been explored for its role in the selective ion exchange of cesium. Various methods, such as titanium phosphate composites and zirconium phosphate structures, have shown high efficiency in removing cesium from solutions, especially from contaminated water or nuclear waste streams [(Bortun et al., 1997)]

4. Selective Ion Exchange Applications

Cesium phosphate, specifically in combination with other materials, has shown significant potential in selective ion exchange applications:

Highly Crystalline γ-Zirconium Phosphate : A novel synthesis approach has enabled the creation of highly crystalline γ-zirconium phosphate, which shows exceptional selectivity for cesium, even in the presence of excess sodium or calcium. This material's efficiency in ion exchange applications is notable, particularly for the purification of dialysates in medical applications (Cheng et al., 2018).

Titanium Phosphates for Cesium Uptake : Titanium phosphates have been investigated for the uptake of cesium from aqueous solutions. They exhibit a high capacity for cesium absorption, suggesting their potential in environmental remediation, particularly for removing cesium from water sources (Kapnisti et al., 2014).

Zirconium Phosphate-Ammonium Molybdophosphate Composites : These composites have been developed as efficient materials for cesium recovery from various water sources, including ground and surface waters. Their high exchange capacity and regenerability make them ideal for treating cesium-containing acid nuclear wastes (Bortun et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Phosphate-rich cellulose beads (CBPs) were first used for cesium extraction from aqueous solutions. These green, abundant, cheap, and renewable CBPs demonstrated a high adsorption capacity and fast absorption rate . The effect of cesium and phosphate addition to Mo/V/W mixed oxide catalysts for the gas phase oxidation of methacrolein to methacrylic acid has also been studied .

properties

IUPAC Name |

tricesium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJKGIJFGMVPL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs3PO4, Cs3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | caesium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431378 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.688 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium phosphate | |

CAS RN |

17893-64-0 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)

![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)

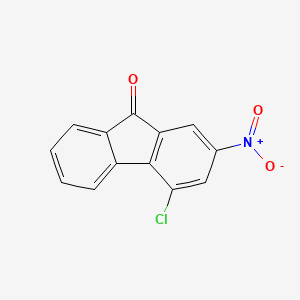

![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)